molecular formula C23H19N3O B5996194 8-methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

8-methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide

Cat. No.: B5996194
M. Wt: 353.4 g/mol
InChI Key: SMMPLKGQBGDOHI-UHFFFAOYSA-N
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Description

8-methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a synthetic quinoline-4-carboxamide derivative intended for research use in biochemical and pharmacological applications. This compound is part of a class of molecules that have demonstrated significant potential in early-stage drug discovery, particularly in the fields of oncology and infectious diseases. Quinoline-4-carboxamide derivatives have been identified as a promising chemotype with a novel mechanism of action for antimalarial therapy, specifically through the inhibition of the Plasmodium falciparum translation elongation factor 2 (PfEF2), a target critical for protein synthesis in the parasite . Furthermore, structurally similar compounds have shown potent anti-cancer activity in in vitro studies. Research indicates that these derivatives can act as potent antagonists of the P2X7 receptor (P2X7R), a key player in pathological conditions including various cancers . Inhibition of this receptor has been linked to reduced cancer cell proliferation and the induction of apoptotic cell death . Other analogues in this class have been evaluated as anti-colon cancer agents, with studies showing their ability to efficiently induce apoptosis in a panel of cancer cells and inhibit key enzymes like phosphoinositide dependent protein kinase-1 (PDK1) . The quinoline core is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological effects, which also include antibacterial and antiviral activities . The specific substitution pattern on the quinoline-4-carboxamide core is critical for its biological activity and physicochemical properties. Researchers value this compound family for its potential to yield selective agents with improved efficacy. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c1-16-8-7-12-19-20(23(27)25-15-18-11-5-6-13-24-18)14-21(26-22(16)19)17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMPLKGQBGDOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide typically involves multiple steps, starting from basic organic molecules. One common synthetic route includes the following steps :

    Starting Materials: Aniline, 2-nitrobenzaldehyde, and pyruvic acid.

    Doebner Reaction: This reaction forms the quinoline core by reacting aniline with 2-nitrobenzaldehyde and pyruvic acid.

    Amidation: The intermediate product undergoes amidation to introduce the carboxamide group.

    Reduction: The nitro group is reduced to an amine.

    Acylation and Amination: Final steps involve acylation and amination to complete the synthesis.

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

8-methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide can undergo various chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.

    Acylation: The compound can undergo acylation reactions to introduce acyl groups at specific positions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 8-methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and the inhibition of cell cycle progression.

Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes may contribute to its effectiveness.

Neuroprotective Effects
Recent investigations have suggested potential neuroprotective properties of quinoline derivatives. In vitro studies indicated that 8-methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide could protect neuronal cells from oxidative stress-induced damage, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

  • Anticancer Study
    • Objective : To evaluate the anticancer activity against breast cancer cells.
    • Method : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM.
  • Antimicrobial Study
    • Objective : To assess the antimicrobial efficacy against E. coli.
    • Method : Agar diffusion method was employed to evaluate the zone of inhibition.
    • Results : The compound showed a notable zone of inhibition measuring 15 mm at a concentration of 100 µg/mL.
  • Neuroprotective Study
    • Objective : To investigate protective effects on neuronal cells exposed to oxidative stress.
    • Method : Neuronal cells were pre-treated with the compound before exposure to hydrogen peroxide.
    • Results : Pre-treatment significantly reduced cell death compared to control groups, suggesting neuroprotective effects.

Mechanism of Action

The mechanism of action of 8-methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide involves its interaction with bacterial cell membranes and enzymes . It is believed to inhibit bacterial growth by interfering with essential cellular processes, leading to cell death. The exact molecular targets and pathways are still under investigation, but it is known to affect the integrity and function of bacterial cell walls.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related quinoline derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Comparative Analysis of 8-Methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide and Analogs

Compound Name / ID Substituents/Modifications Molecular Formula Molecular Weight Synthesis Yield (%) Melting Point (°C) Key Properties/Biological Activity
Target Compound 8-methyl, 2-phenyl, N-(pyridin-2-ylmethyl) C₂₃H₁₉N₃O 365.42 Not reported Not reported Hypothesized antibacterial/anticancer activity (based on analogs)
N-(3-(Dimethylamino)propyl)-2-(2-(3-morpholinopropanamido)phenyl)quinoline-4-carboxamide (5a5) Morpholine-propanamide side chain C₃₄H₃₈N₆O₃ 602.70 59 188.1–189.4 Antibacterial activity; HPLC purity 97.6%
6-Bromo-2-(5-methylfuran-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide (5) 6-bromo, 2-(5-methylfuran-2-yl), N-(pyridin-2-ylmethyl) C₂₂H₁₇BrN₄O₂ 473.30 Not reported Not reported LCMS (ES+): m/z 444 [M+H]+; structural validation via NMR
N-(Pyridin-2-ylmethyl)quinoline-8-sulfonamide (HQSMP) 8-sulfonamide core C₁₅H₁₃N₃O₂S 299.35 Not reported Not reported Soluble in DMF; forms stable metal complexes with Cu/Ni
8-Methyl-2-pyridin-3-yl-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide 8-methyl, 2-pyridin-3-yl, N-(thiophen-2-ylmethyl) C₂₁H₁₇N₃OS 359.44 Not reported Not reported Predicted pKa 12.39; boiling point 616.7°C
N-(2-Hydroxy-4-methylphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide 2-(pyridin-4-yl), N-(2-hydroxy-4-methylphenyl) C₂₂H₁₇N₃O₂ 363.39 Not reported Not reported Commercial availability (CAS 1144472-88-7)

Key Observations

Substituent Impact on Bioactivity: The morpholine-propanamide derivative (5a5) showed antibacterial activity, likely due to enhanced solubility from the morpholine group . The pyridin-2-ylmethyl group (common in the target compound and –5) is associated with improved ligand-receptor interactions, as seen in metal-complex formation (e.g., Cu-QSMP complexes in ) .

Synthesis and Physicochemical Properties: Synthesis yields for quinoline-4-carboxamides range from 54–67% (), suggesting moderate efficiency for this class. The target compound’s synthesis would likely require similar coupling agents (e.g., CDI, as in ) .

Structural Validation: Analogs in and were validated via NMR, HPLC, and HRMS, underscoring the importance of these techniques for confirming quinoline derivatives’ purity and structure .

Biological Activity

8-Methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

The molecular formula of 8-methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is C23H19N3OC_{23}H_{19}N_{3}O. The compound features a quinoline core substituted with a pyridine ring and an amide functional group, which are crucial for its biological activity.

Synthesis

The synthesis of 8-methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. Common synthetic routes include:

  • Skraup Reaction : A method for synthesizing quinoline derivatives.
  • Friedlander Reaction : Used for forming quinolines from anilines and α,β-unsaturated carbonyl compounds.
  • Doebner-Von Miller Reaction : A reaction that produces substituted quinolines via condensation reactions.

Biological Activity

Research indicates that compounds with the quinoline structure exhibit a wide range of biological activities, including:

Antimicrobial Activity

8-methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has shown potential as an antimicrobial agent. Studies suggest that derivatives of 8-hydroxyquinoline (8-HQ), which share structural similarities, demonstrate significant antibacterial and antifungal properties. The mechanism often involves chelation of metal ions essential for microbial growth .

Anticancer Properties

The compound has been investigated for its anticancer effects. Quinoline derivatives have been reported to inhibit the proliferation of various cancer cell lines through mechanisms such as:

  • Induction of apoptosis.
  • Inhibition of specific kinases involved in cancer progression.
    Research shows that certain derivatives exhibit cytotoxicity against human leukemia and breast cancer cell lines, outperforming standard chemotherapeutic agents like doxorubicin .

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of quinoline derivatives, including activity against viruses such as HIV and influenza. The antiviral efficacy is often linked to the compound's ability to interfere with viral replication processes .

The biological activity of 8-methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for disease progression, such as kinases involved in signaling pathways.
  • Metal Chelation : Its ability to chelate metal ions can disrupt essential biochemical processes in pathogens.
  • Receptor Modulation : Binding to specific receptors can modulate their activity, leading to therapeutic effects.

Case Studies

Several studies have documented the biological activity of related compounds:

  • A study on 8-HQ derivatives reported significant cytotoxicity against human T-cell leukemia (CEM) and adult acute monocytic leukemia (U937) cell lines, indicating strong anticancer potential .
  • Another investigation demonstrated that certain substituted quinolines exhibited enhanced antiviral activity with low cytotoxicity, suggesting a favorable therapeutic index for further development .

Comparative Analysis

CompoundAntimicrobial ActivityAnticancer ActivityAntiviral Activity
8-Methyl-2-phenyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamideModerateHighPromising
8-HydroxyquinolineHighModerateHigh
DoxorubicinLowHighNone

Q & A

Q. Structure-Activity Relationship (SAR) Insights :

ModificationImpact
C8 Methyl Enhances metabolic stability by reducing CYP450 oxidation .
Pyridin-2-ylmethyl Improves solubility and target specificity vs. pyridin-3-yl analogs .
Phenyl at C2 Increases lipophilicity, enhancing membrane permeability .
Testing Strategy : Synthesize analogs (e.g., C8-ethyl, C2-biphenyl) and compare IC50_{50} values in kinase assays .

Advanced: How to resolve contradictions in reported biological data?

Methodological Answer:

  • Source Analysis : Cross-validate cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., serum concentration) .
  • Dose-Response Curves : Ensure consistent metrics (e.g., IC50_{50} vs. EC50_{50}) and replicate experiments ≥3 times .
  • Control Compounds : Use reference inhibitors (e.g., imatinib for kinase assays) to calibrate activity .

Advanced: What challenges exist in translating in vitro findings to in vivo models?

Methodological Answer:

  • Pharmacokinetics (PK) : Poor oral bioavailability due to high logP (~4.5). Mitigate via nanoformulation or prodrug design .
  • Toxicity : Screen for hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG inhibition) early .
  • Metabolite Identification : Use LC-MS/MS to track major metabolites (e.g., quinoline N-oxide) in plasma .

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